Fmoc-D-Leu-OH

Chiral Purity Enantiomeric Excess SPPS Quality Control

The stereochemistry of D-leucine determines peptide conformation, biological activity, and stability. Our Fmoc-D-Leu-OH (CAS 114360-54-2) guarantees ≥99.5% enantiomeric purity and specific rotation +25 ± 2°, eliminating racemization artifacts that compromise antimicrobial peptide development and therapeutic candidates like Difelikefalin. This free acid form is optimized for Fmoc-SPPS, ensuring reproducible coupling yields and reducing instrument downtime. With tightly controlled purity (≥98% by HPLC) and validated performance in automated synthesizers, it is the preferred building block for D-amino acid scanning and chiral peptide construction. Avoid costly synthesis failures—choose the proven building block for your peptide therapeutics.

Molecular Formula C21H23NO4
Molecular Weight 353.418
CAS No. 114360-54-2; 35661-60-0
Cat. No. B2960068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Leu-OH
CAS114360-54-2; 35661-60-0
Molecular FormulaC21H23NO4
Molecular Weight353.418
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyCBPJQFCAFFNICX-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Leu-OH for Peptide Synthesis: Procurement Considerations and Core Specifications


Fmoc-D-Leu-OH (CAS 114360-54-2) is an N-α-Fmoc-protected D-leucine derivative, a fundamental building block for the introduction of D-leucine residues via Fmoc-based solid-phase peptide synthesis (SPPS) . It is characterized by a molecular weight of 353.41 g/mol, the presence of the base-labile Fmoc protecting group, and specific physicochemical properties including optical rotation [α]D20 = +25 ± 2° (c=1, DMF) [1]. As a protected D-amino acid, it serves as a critical reagent for the stereospecific construction of peptides containing non-natural D-amino acids [2].

Why Fmoc-D-Leu-OH Cannot Be Substituted with Generic Fmoc-Leucine Analogs


Generic substitution of Fmoc-D-Leu-OH with its L-enantiomer (Fmoc-L-Leu-OH) or other Fmoc-protected amino acids is not possible for applications requiring D-amino acids, as stereochemistry dictates peptide conformation, biological activity, and stability [1]. Furthermore, Fmoc-D-Leu-OH is specifically selected over other D-leucine derivatives (e.g., Fmoc-D-Leu-OPfp) when the free acid form is required for specific coupling chemistries or when a defined, high enantiomeric purity is critical for reproducible synthesis of chiral peptides . The following evidence demonstrates the quantifiable differences that guide the selection of Fmoc-D-Leu-OH over its closest alternatives.

Fmoc-D-Leu-OH: Quantitative Differentiation vs. L-Enantiomer and D-Amino Acid Derivatives


Enantiomeric Purity: Fmoc-D-Leu-OH vs. Fmoc-L-Leu-OH

Fmoc-D-Leu-OH is supplied with a certified enantiomeric purity of ≥99.5% (a/a) by HPLC, containing ≤0.5% of the contaminating L-enantiomer . In contrast, typical industrial specifications for Fmoc-L-Leu-OH require quantification of the D-enantiomer as an impurity, with validated HPLC methods capable of detecting Fmoc-D-Leu-OH at levels as low as 0.01% [1]. This high enantiomeric purity ensures that peptides synthesized with Fmoc-D-Leu-OH have minimal contamination with the incorrect stereoisomer, which is critical for maintaining the intended biological conformation and activity .

Chiral Purity Enantiomeric Excess SPPS Quality Control

Resistance to Racemization: Fmoc-D-Leu-OH vs. Unprotected D-Leucine

The Fmoc protecting group on D-leucine significantly reduces racemization during peptide coupling. While the use of Fmoc-amino acid chlorides can lead to racemization on certain resins, the standard Fmoc-D-Leu-OH free acid, when coupled with standard activators like DIC/HOBt, minimizes epimerization to less than 0.1% under standard SPPS conditions [1]. This is a class-level advantage of Fmoc-protection over unprotected amino acids, which are prone to rapid racemization under basic coupling conditions [2].

Racemization Epimerization Peptide Coupling

Protease Stability: D-Leu-Containing Peptides vs. L-Leu Peptides

Peptides synthesized with Fmoc-D-Leu-OH, and thus containing D-leucine residues, exhibit significantly enhanced resistance to proteolytic degradation compared to their all-L counterparts. In a direct comparison, the antimicrobial peptide D-Pin2 (containing D-amino acids) retained full antimicrobial activity after incubation with trypsin, elastase, and whole human serum, while L-Pin2 lost its activity under identical conditions [1]. The D-diastereomer also showed a 30-40% reduction in hemolytic activity compared to L-Pin2 [1].

Protease Resistance Peptide Stability D-Amino Acid Substitution

Optical Purity and Consistency: Fmoc-D-Leu-OH vs. Generic D-Leucine Sources

Commercially available Fmoc-D-Leu-OH from reputable suppliers is characterized by a tightly controlled specific optical rotation of [α]D20 = +25 ± 2° (c=1, DMF) [1]. This specification ensures batch-to-batch consistency and confirms the stereochemical identity of the D-enantiomer. While generic D-leucine may exhibit optical rotation, the protected Fmoc derivative provides a well-defined, stable value that serves as a key quality control parameter for procurement and release testing [2].

Optical Rotation Chiral Purity Batch-to-Batch Consistency

Optimal Applications of Fmoc-D-Leu-OH in Research and Industrial Peptide Synthesis


Synthesis of Protease-Resistant Antimicrobial Peptides (AMPs)

For the development of novel antimicrobial peptides intended for therapeutic use, Fmoc-D-Leu-OH is the building block of choice. Its incorporation leads to D-amino acid-containing peptides that exhibit significantly improved stability against proteolytic degradation by human and bacterial proteases, as demonstrated by the D-Pin2 study where D-Leu substitution maintained antimicrobial activity after protease exposure while the L-peptide was degraded [1]. This application is critical for creating peptide drug candidates with enhanced in vivo half-life.

Stereospecific Construction of Peptide Drugs (e.g., Difelikefalin)

Fmoc-D-Leu-OH is an essential raw material in the patented synthesis of therapeutic peptides like Difelikefalin acetate, where precise stereochemistry is required for biological activity [1]. The high enantiomeric purity (≥99.5%) of the specified Fmoc-D-Leu-OH ensures the final drug substance meets regulatory requirements for chiral purity and avoids contamination with the inactive or potentially immunogenic L-enantiomer .

Structure-Activity Relationship (SAR) Studies Requiring D-Amino Acid Scanning

In academic and industrial research focused on understanding peptide conformation and receptor binding, Fmoc-D-Leu-OH enables systematic D-amino acid scanning. The well-defined enantiomeric purity and low racemization profile of Fmoc-D-Leu-OH [1] ensure that any observed changes in biological activity or stability can be confidently attributed to the D-Leu substitution, rather than to impurities or epimerization artifacts.

High-Throughput Automated Peptide Synthesis Requiring Batch Consistency

For core facilities and pharmaceutical process development labs utilizing automated peptide synthesizers, the consistent quality and specifications of Fmoc-D-Leu-OH are paramount. The tightly controlled optical rotation ([α]D20 = +25 ± 2°) and high purity (≥99.0% by HPLC) [1] ensure reproducible coupling yields and minimize instrument downtime due to failed syntheses, thereby optimizing operational efficiency and reducing overall costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.